molecular formula C12H16O2 B13009854 2,4-Dimethyl-6-propoxybenzaldehyde

2,4-Dimethyl-6-propoxybenzaldehyde

Cat. No.: B13009854
M. Wt: 192.25 g/mol
InChI Key: OWLIVODTOOZGOK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a derivative of benzaldehyde, characterized by the presence of two methyl groups and a propoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-propoxybenzaldehyde typically involves the alkylation of 2,4-dimethylbenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-6-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-6-propoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the manufacture of specialty chemicals and as a fragrance ingredient in the perfume industry .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-propoxybenzaldehyde is primarily related to its ability to interact with biological molecules through its aldehyde group. This interaction can lead to the formation of Schiff bases with amino groups in proteins, potentially altering their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane integrity and function .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-6-propoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2,4-dimethyl-6-propoxybenzaldehyde

InChI

InChI=1S/C12H16O2/c1-4-5-14-12-7-9(2)6-10(3)11(12)8-13/h6-8H,4-5H2,1-3H3

InChI Key

OWLIVODTOOZGOK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC(=C1C=O)C)C

Origin of Product

United States

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